molecular formula C5H8AgO2 B097704 (Pentane-2,4-dionato-O,O')silver CAS No. 15525-64-1

(Pentane-2,4-dionato-O,O')silver

Cat. No. B097704
CAS RN: 15525-64-1
M. Wt: 207.98 g/mol
InChI Key: CHACQUSVOVNARW-LNKPDPKZSA-M
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Description

(Pentane-2,4-dionato-O,O’)silver, also known as Silver 2,4-pentanedionate, is a chemical compound with the molecular formula C5H8AgO2 . It is primarily used in laboratory settings and is not recommended for use in food, drugs, pesticides, or biocidal products . It is manufactured by companies like City Chemical and is available for purchase in high purity.


Synthesis Analysis

While specific synthesis methods for (Pentane-2,4-dionato-O,O’)silver were not found, a related compound, pentane-2,4-dionato (1,4,7,10-tetra-azacyclododecane)cobalt (III) diperchlorate, has been synthesized and characterized . The synthesis involved the reaction of the cobalt compound with N-bromosuccinimide to yield a brominated complex .


Physical And Chemical Properties Analysis

(Pentane-2,4-dionato-O,O’)silver is a solid substance . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Detection of Hydrogen Cyanide

Pentane-2,4-dionato compounds, specifically bis(pentan-2,4-dionato)nickel, have been used in detecting hydrogen cyanide in air. This involves the displacement of the heavy ligand pentan-2,4-dione by a lighter molecule, resulting in increased sensitivity (Alder, Bentley & Drew, 1986).

Analyzing Crystal and Molecular Structures

The crystal and molecular structures of various compounds containing pentane-2,4-dionato have been examined using single crystal X-ray diffraction. These studies provide valuable insights into the molecular arrangements and interactions in these complexes (Allen, Lock, Turner & Powell, 1975).

Synthesis and Characterization

The synthesis, characterization, and crystal structure analysis of various pentane-2,4-dionato complexes have been performed. Such studies are essential for understanding the properties and potential applications of these complexes in different fields, including materials science and chemistry (Matsumoto, Hirano, Hara & Ohyoshi, 1983).

Studies on Hydration and Bonding

Research on the outer-sphere hydration of pentane-2,4-dionato metal complexes and their hydrogen bonding with water molecules provides insights into the chemical behavior and properties of these complexes in different solvents (Moore & Narbutt, 1991).

Thermodynamics and Molecular Interactions

The standard enthalpies of formation of bis(pentane-2,4-dionato) complexes of various metals have been determined. These studies contribute to our understanding of the thermodynamics of these complexes and their bond-dissociation enthalpies (Silva, Pilcher & Irving, 1988).

Interaction with Lanthanide Shift Reagents

Investigating the interaction of lanthanide shift reagents with coordination complexes, including those containing pentane-2,4-dionato, helps in understanding the chemical exchange processes and molecular structures of these complexes (Lindoy, Lip, Louie, Drew & Hudson, 1977).

Safety And Hazards

(Pentane-2,4-dionato-O,O’)silver is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin and eye irritation, respiratory irritation, and is suspected of causing cancer . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include using personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only in a well-ventilated area .

properties

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;silver
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2.Ag/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/b4-3-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUOXKLUFCTIIY-LNKPDPKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O.[Ag]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/O.[Ag]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8AgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silver acetylacetonate

CAS RN

15525-64-1
Record name (pentane-2,4-dionato-O,O')silver
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.956
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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